N-(4-acetylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4S/c1-15(30)17-4-8-19(9-5-17)27-22(32)14-33-23-26-11-20(13-29)28(23)12-21(31)25-10-16-2-6-18(24)7-3-16/h2-9,11,29H,10,12-14H2,1H3,(H,25,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPRUEMTRPNUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide, with the CAS number 921802-12-2, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases. This article reviews its biological activity, focusing on its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 470.5 g/mol. Its structural complexity includes functional groups that are crucial for its biological activity.
Enzyme Inhibition
-
Acetylcholinesterase (AChE) Inhibition
- AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is significant for treating neurodegenerative diseases like Alzheimer's.
- Recent studies have shown that compounds similar to this compound exhibit potent AChE inhibitory effects. For instance, related compounds were found to have Ki values ranging from 22.13 nM to 62.11 nM, indicating strong inhibitory potential against AChE .
-
Carbonic Anhydrase Inhibition
- Carbonic anhydrases are enzymes that catalyze the conversion of carbon dioxide and water to bicarbonate and protons, playing a vital role in physiological processes.
- The compound's structural features suggest it may interact effectively with carbonic anhydrases. Similar compounds have demonstrated Ki values of approximately 8.61 nM for hCA I and 8.76 nM for hCA II, highlighting their potential as therapeutic agents targeting enzyme-based diseases .
Study 1: AChE Inhibition
In a comparative study, several derivatives were tested for their AChE inhibitory activity. The compound with a bicyclic structure showed significant inhibition with a Ki value of 22.13 ± 1.96 nM, which was notably more effective than compounds lacking such structural features .
Study 2: CA Inhibition
Another study focusing on the inhibition of human carbonic anhydrases revealed that compounds similar to this compound exhibited considerable potency against both isoforms hCA I and hCA II, suggesting a promising avenue for drug development targeting respiratory and metabolic disorders .
Research Findings
| Compound | Target Enzyme | Ki Value (nM) | IC50 Value (nM) |
|---|---|---|---|
| N-(4-acetylphenyl)-2-{[...]} | AChE | 22.13 ± 1.96 | 28.76 |
| Similar Compound 1 | hCA I | 8.61 ± 0.90 | N/A |
| Similar Compound 2 | hCA II | 8.76 ± 0.84 | N/A |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of imidazole-based acetamides. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Findings:
The hydroxymethyl group in the target compound may increase solubility relative to methylsulfonyl or chlorophenyl analogs (e.g., compound 36 in ) .
Role of the Imidazole Core :
- Imidazole derivatives often exhibit diverse biological activities due to their ability to coordinate metal ions or participate in hydrogen bonding. For example, compound 36 in showed anticancer activity via alkylsulfonyl groups .
Acetamide Modifications :
- Substitution at the phenyl ring (e.g., acetyl, hydroxy, or methyl groups) tailors target specificity. The 4-acetylphenyl group in the target compound may enhance binding to acetyllysine-recognizing domains in proteins, a feature absent in simpler analogs like N-(4-hydroxyphenyl)acetamide .
Synthetic Feasibility :
- Hydroxyacetamide derivatives () are synthesized via condensation reactions using pyridine and zeolite catalysts, suggesting a viable route for the target compound .
Table 2: Pharmacokinetic Properties (Inferred from Analogs)
Preparation Methods
Method A: Sequential Imidazole Functionalization
This three-step protocol builds the molecular architecture through controlled substitutions:
Step 1: Imidazole Core Synthesis
5-hydroxymethyl-1H-imidazole-2-thiol is prepared via cyclocondensation of glyoxal with cysteamine hydrochloride under microwave irradiation (150°C, 20 min), achieving 78% yield.
Step 2: Sulfanylacetamide Coupling
The thiol group undergoes nucleophilic displacement with bromoacetylated 4-acetylaniline:
Optimized conditions: DMF solvent, K2CO3 base, 60°C for 6 hr (Yield: 82%).
Conditions: EDCI/HOBt in dichloromethane, 0°C→RT, 12 hr (Yield: 68%).
| Step | Reaction Type | Key Reagents | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | Glyoxal, cysteamine HCl | 150°C | 20 min | 78% |
| 2 | Nucleophilic substitution | Bromoacetylated aniline, K2CO3 | 60°C | 6 hr | 82% |
| 3 | Carbodiimide coupling | EDCI, HOBt | 0°C→RT | 12 hr | 68% |
Method B: Convergent Synthesis via Suzuki-Miyaura Coupling
Industrial-scale approaches employ palladium-catalyzed cross-coupling for improved atom economy:
Modular Building Blocks:
-
Imidazole-thioacetamide fragment (Prepared as in Method A)
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4-Fluorobenzyl carbamoylmethyl bromide
Coupling Reaction:
Conditions: Pd(PPh3)4 (5 mol%), K3PO4, DME/H2O (4:1), 80°C, 8 hr (Yield: 75%).
Advantages:
-
Avoids intermediate purification
-
Tolerates moisture and oxygen
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Scalable to kilogram quantities
Protection-Deprotection Strategies
Hydroxymethyl Group Protection
Benzyl ether protection prevents undesired oxidation:
Carbamoyl Group Formation
Mixed carbonate approach ensures stereochemical integrity:
Optimized conditions: Pyridine catalyst, -20°C, 2 hr (Yield: 85%).
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent implementations in pilot plants demonstrate:
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40% reduction in reaction time vs batch processes
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99.5% purity by HPLC through in-line purification
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Throughput of 12 kg/day using microreactor arrays
Green Chemistry Innovations
-
Solvent replacement: Cyclopentyl methyl ether (CPME) instead of DMF
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Catalytic system: Recyclable Pd nanoparticles on magnetic support
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Energy efficiency: 30% lower E-factor compared to traditional routes
Analytical Characterization
Critical quality control parameters for batch release:
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Sequential | 42% | 98.5% | Moderate | $$$ |
| Convergent | 58% | 99.2% | High | $$ |
| Continuous Flow | 63% | 99.5% | Industrial | $$$$ |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-acetylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and how can reaction yields be optimized?
- Methodology :
-
Step 1 : Introduce the fluorophenyl group via electrophilic aromatic substitution under acidic conditions, using catalysts like AlCl₃ (analogous to methods in ).
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Step 2 : Form the sulfanyl linkage by reacting the imidazole derivative with a thiol compound (e.g., potassium thioacetate) in a polar aprotic solvent (e.g., DMF) at 60–80°C (see ).
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Step 3 : Acetamide formation via nucleophilic substitution between the sulfanyl-imidazole intermediate and an acetamide precursor (e.g., 2-chloroacetamide) in the presence of K₂CO₃ ().
-
Optimization : Use HPLC to monitor reaction progress () and recrystallization (ethanol/water) for purification ().
- Key Data :
| Step | Reagents/Conditions | Yield Improvement Tips |
|---|---|---|
| 1 | AlCl₃, 0–5°C | Use anhydrous solvents to avoid hydrolysis |
| 2 | DMF, 70°C, 12h | Optimize stoichiometry (1:1.2 ratio of imidazole:thiol) |
| 3 | K₂CO₃, RT, 24h | Employ phase-transfer catalysts for faster kinetics |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., acetylphenyl and hydroxymethyl groups). For example, the hydroxymethyl proton typically appears at δ 4.5–5.0 ppm ( ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and detects impurities ().
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement ( ). Challenges include crystal twinning; mitigate by screening crystallization solvents (e.g., DMSO/water mixtures) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or vary the hydroxymethyl group) using parallel synthesis ().
- Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using enzyme inhibition assays ( ).
- Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity ().
- Example Analogs :
| Analog Structure | Key Modification | Observed Activity |
|---|---|---|
| 4-Chlorophenyl | Increased lipophilicity | Enhanced COX-2 inhibition |
| Disulfide linkage | Improved metabolic stability | Reduced cytotoxicity |
Q. What strategies address contradictory bioactivity data across in vitro and in vivo models?
- Root Cause Analysis :
- Solubility Issues : Use DLS (Dynamic Light Scattering) to assess aggregation in PBS. Improve solubility via PEGylation or prodrug design ( ).
- Metabolic Instability : Perform LC-MS/MS to identify metabolites. Introduce steric hindrance (e.g., methyl groups) near labile sites ().
- Experimental Design :
- Include positive controls (e.g., known enzyme inhibitors) to validate assay conditions.
- Use pharmacokinetic (PK) studies in rodents to correlate in vitro potency with in vivo exposure .
Q. How can computational modeling predict crystallographic challenges for this compound?
- Approach :
- Pre-crystallization Screening : Use Mercury (CCDC) to analyze molecular packing and predict solvent-accessible voids ( ).
- Twinning Analysis : Employ PLATON to detect twinning in preliminary diffraction data. Optimize crystal growth using additive screening (e.g., glycerol) .
- Case Study : For a related imidazole-acetamide, twinning was resolved by switching from ethanol to acetonitrile as the antisolvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
